molecular formula C8H18O2 B8254617 2-Ethyl-4-methyl-1,3-pentanediol

2-Ethyl-4-methyl-1,3-pentanediol

Cat. No. B8254617
M. Wt: 146.23 g/mol
InChI Key: IZUABMDVMAFWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-methyl-1,3-pentanediol is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Extraction and Distillation Processes

  • Claessens and Fan (2002) discuss the use of 2-methyl-2,4-pentanediol in extractive distillation processes, particularly for distilling propylene oxide. This application highlights the compound's efficacy in separating chemical mixtures (Claessens & Fan, 2002).

2. Crystallization of Biological Macromolecules

  • Anand, Pal, and Hilgenfeld (2002) illustrate the role of 2-methyl-2,4-pentanediol in the crystallization of biological macromolecules, such as proteins. It's shown to bind to hydrophobic sites on proteins, influencing their stability and structure (Anand, Pal, & Hilgenfeld, 2002).

3. Spectroscopic Studies of Hydrogen Bonding

  • Nakao, Sugeta, and Kyōgoku (1986) used spectroscopy to study hydrogen bonding in molecules like 2,4-pentanediol and 2-methyl-2,4-pentanediol, providing insights into their molecular interactions and associations (Nakao, Sugeta, & Kyōgoku, 1986).

4. Catalytic Systems in Chemical Synthesis

  • Yuwen et al. (2017) describe using a cobalt catalyst system in the hydrogenation of carboxylic acid esters, where compounds like 1,4-pentanediol are formed. This application demonstrates the compound's role in complex chemical syntheses (Yuwen et al., 2017).

5. Biological Production in Microorganisms

  • Kataoka et al. (2017) developed a pathway in Escherichia coli for producing 1,3-diols, including 1,3-pentanediol and 4-methyl-1,3-pentanediol. This biotechnological approach underlines the compound's potential in microbial production systems (Kataoka et al., 2017).

properties

IUPAC Name

2-ethyl-4-methylpentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-4-7(5-9)8(10)6(2)3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUABMDVMAFWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4-methyl-1,3-pentanediol
Reactant of Route 2
2-Ethyl-4-methyl-1,3-pentanediol
Reactant of Route 3
2-Ethyl-4-methyl-1,3-pentanediol
Reactant of Route 4
2-Ethyl-4-methyl-1,3-pentanediol
Reactant of Route 5
2-Ethyl-4-methyl-1,3-pentanediol
Reactant of Route 6
2-Ethyl-4-methyl-1,3-pentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.